molecular formula C17H13ClF4N2O5 B12057891 (R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard CAS No. 1431221-74-7

(R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard

Cat. No.: B12057891
CAS No.: 1431221-74-7
M. Wt: 436.7 g/mol
InChI Key: LVWMWYCDQNZFKV-MRXNPFEDSA-N
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Description

®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity and utility in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route may include:

    Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Hydroxylation: Introducing a hydroxyl group at the desired position through a controlled oxidation reaction.

    Amidation: Reacting the hydroxylated intermediate with 4-nitro-3-trifluoromethylphenylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of derivatives with new functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its unique structure and reactivity. Some applications include:

    Analytical Chemistry: Used as a standard for calibration in chromatographic and spectroscopic analyses.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.

    Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

  • ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
  • ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-trifluoromethylphenyl)propionamide

Comparison:

    Structural Differences: The presence or absence of specific functional groups, such as the nitro or trifluoromethyl groups, can significantly alter the compound’s reactivity and properties.

    Reactivity: The unique combination of functional groups in ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide makes it more versatile in undergoing various chemical reactions compared to its analogs.

    Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain analytical or medicinal purposes.

Properties

CAS No.

1431221-74-7

Molecular Formula

C17H13ClF4N2O5

Molecular Weight

436.7 g/mol

IUPAC Name

(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m1/s1

InChI Key

LVWMWYCDQNZFKV-MRXNPFEDSA-N

Isomeric SMILES

C[C@@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Canonical SMILES

CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Origin of Product

United States

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